(4-Chlorophenyl)(1,2-oxazol-3-yl)methanone
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Overview
Description
(4-Chlorophenyl)(1,2-oxazol-3-yl)methanone is a chemical compound that features a 4-chlorophenyl group attached to a 1,2-oxazole ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(1,2-oxazol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-amino-2-oxazoline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
(4-Chlorophenyl)(1,2-oxazol-5-yl)methanone: Similar structure but with the oxazole ring substituted at a different position.
(4-Chlorophenyl)(1,3-oxazol-2-yl)methanone: Similar structure but with a different oxazole ring configuration.
(4-Chlorophenyl)(1,2-thiazol-3-yl)methanone: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness: (4-Chlorophenyl)(1,2-oxazol-3-yl)methanone is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and an oxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
113076-08-7 |
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Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10(13)9-5-6-14-12-9/h1-6H |
InChI Key |
BULBZEICHPWPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NOC=C2)Cl |
Origin of Product |
United States |
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